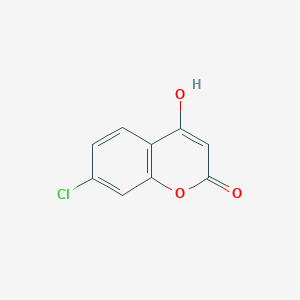

7-chloro-4-hydroxy-2H-chromen-2-one

Description

Overview of Coumarin (B35378) Derivatives in Chemical Research

Coumarins are naturally occurring compounds found in numerous plants, fungi, and bacteria. researchgate.netresearchgate.netfrontiersin.orgnih.gov Their versatile structure allows for a multitude of substitutions, leading to a vast library of natural and synthetic derivatives. frontiersin.orgresearchgate.net This structural diversity translates into a broad spectrum of biological activities, making them a fertile ground for chemical research. frontiersin.orgmdpi.comresearchgate.net

Recent research has focused on synthesizing and functionalizing the coumarin core with various fragments to enhance their biological and physicochemical properties. frontiersin.org These modifications have led to the development of coumarin derivatives with a range of reported activities, including:

Anticancer: Coumarins have been extensively studied for their potential as anticancer agents. mdpi.comnih.gov

Antimicrobial: Many coumarin derivatives have demonstrated efficacy against various bacterial and fungal strains. frontiersin.orgresearchgate.net

Antiviral: Research has explored the potential of coumarins in combating viral infections. researchgate.net

Anti-inflammatory: Coumarins have shown promise in modulating inflammatory pathways. frontiersin.orgresearchgate.net

Antioxidant: The antioxidant properties of coumarins are also a significant area of investigation. frontiersin.org

The unique chemical structure of coumarin facilitates its interaction with various biological targets through mechanisms like hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.org This versatility has cemented the coumarin scaffold as a cornerstone in the development of new therapeutic agents.

Specific Relevance of 4-Hydroxycoumarin (B602359) Derivatives as a Core Scaffold

Within the broad family of coumarins, the 4-hydroxycoumarin scaffold holds particular importance in medicinal chemistry. mdpi.com These derivatives are characterized by a hydroxyl group at the C-4 position of the chromen-2-one ring, a feature that significantly influences their biological activity.

The 4-hydroxycoumarin core is the basis for a well-known class of anticoagulant drugs, including warfarin (B611796) and acenocoumarol. frontiersin.orgmdpi.com Beyond their anticoagulant properties, 4-hydroxycoumarin derivatives have been investigated for a range of other pharmacological effects, such as:

Anticancer activity: Certain 3-substituted-4-hydroxycoumarin derivatives have shown potent anticancer effects. nih.gov

Antibacterial and antifungal properties: These compounds have been evaluated for their potential to inhibit the growth of various microorganisms. scielo.brresearchgate.net

Antioxidant potential: The phenolic moiety in 4-hydroxycoumarins contributes to their ability to scavenge free radicals. scholaris.ca

The synthesis of novel 4-hydroxycoumarin derivatives continues to be an active area of research, with scientists exploring various modifications to enhance their therapeutic potential. nih.govmdpi.comresearchgate.net

Position of 7-Chloro-4-hydroxy-2H-chromen-2-one within Advanced Research of Halogenated Coumarins

The introduction of halogen atoms into the coumarin scaffold has been shown to significantly modulate the biological activity of the resulting compounds. nih.gov Halogenated coumarins have attracted considerable interest for their potential as anticancer, antimalarial, and enzyme inhibitory agents. nih.govacs.org

This compound, a specific halogenated derivative, has emerged as a compound of interest in advanced research. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position of the chromen-2-one backbone imparts unique chemical properties and biological activities. smolecule.com

Key Research Findings for this compound:

| Property | Description | Reference |

| Molecular Formula | C9H5ClO3 | smolecule.comguidechem.com |

| Molecular Weight | 196.58 g/mol | guidechem.com |

| Synthesis | Can be synthesized from 3-(3-chlorophenoxy)-3-oxopropanoic acid using Eaton's reagent. | scholaris.ca |

| Biological Activities | Studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. smolecule.com | smolecule.com |

| Applications | Used as a scaffold in medicinal chemistry and as a probe in biochemical assays due to its fluorescence. smolecule.com | smolecule.com |

The chlorine substitution at the 7-position is thought to enhance the compound's stability and biological activity compared to its non-halogenated counterparts. smolecule.com This strategic placement of the halogen atom makes this compound a valuable tool for probing biological systems and a promising lead for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVBFOLFCIJRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716070 | |

| Record name | 7-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18735-81-4 | |

| Record name | 7-Chloro-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18735-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Computational Chemistry of 7 Chloro 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of 7-chloro-4-hydroxy-2H-chromen-2-one and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of coumarin (B35378) derivatives. While specific spectral data for this compound is not widely published, analysis of closely related compounds like 3-chloro-7-hydroxy-4-methylcoumarin and other substituted 4-hydroxycoumarins provides valuable insights into the expected chemical shifts and coupling constants. ceon.rschemicalbook.comresearchgate.net

In the ¹H NMR spectrum, the aromatic protons of the coumarin core typically appear in the range of δ 6.5-8.0 ppm. The proton of the hydroxyl group at the C-4 position is often observed as a broad singlet at a lower field, sometimes above δ 10 ppm, due to its acidic nature and potential involvement in hydrogen bonding. ceon.rsrsc.org For instance, in 7-hydroxy-4-methyl-chromen-2-one, the hydroxyl proton gives a singlet at δ 10.52 ppm. rsc.org

¹³C NMR spectra provide information on the carbon skeleton. The carbonyl carbon (C-2) of the lactone ring is characteristically found in the downfield region, typically around δ 160-162 ppm. ceon.rs The C-4 carbon, bearing the hydroxyl group, is also significantly deshielded, appearing around δ 178 ppm in some derivatives. ceon.rs The carbons of the benzene (B151609) ring show signals in the aromatic region (δ 100-155 ppm), with their exact shifts influenced by the position of the chloro and hydroxyl substituents.

Table 1: Representative ¹H NMR Data for a Related Compound: 3-Chloro-7-hydroxy-4-methylcoumarin chemicalbook.com

| Proton | Chemical Shift (δ, ppm) |

| Ar-H | 7.45 (d) |

| Ar-H | 6.85 (dd) |

| Ar-H | 6.75 (d) |

| -CH₃ | 2.6 (s) |

Note: Data recorded in a suitable deuterated solvent. Chemical shifts are indicative and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a 4-hydroxycoumarin (B602359) derivative is typically characterized by several strong absorption bands. nih.gov

A broad absorption band is generally observed in the 3500-3000 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak often suggests the presence of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are usually seen just above 3000 cm⁻¹. nih.gov

The most prominent feature in the IR spectrum of a coumarin is the strong absorption from the C=O stretching vibration of the lactone carbonyl group, which typically appears in the range of 1750-1680 cm⁻¹. The exact position can be influenced by substituents on the coumarin ring. For 4-hydroxycoumarin itself, this peak is observed around 1723 cm⁻¹. nih.gov Additionally, C=C stretching vibrations from the aromatic and pyrone rings give rise to several bands in the 1650-1400 cm⁻¹ region. nih.gov The C-Cl stretching vibration for the chloro-substituent would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Related 4-Hydroxycoumarin Derivatives nih.govchemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3000 (Broad) |

| Aromatic C-H | C-H Stretch | 3150 - 3000 |

| Lactone Carbonyl (C=O) | C=O Stretch | 1750 - 1680 |

| Aromatic/Pyrone C=C | C=C Stretch | 1650 - 1400 |

| Chloroalkane (C-Cl) | C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₅ClO₃), the expected molecular weight is approximately 196.59 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, leading to two peaks at m/z 196 and 198.

The fragmentation of coumarins under electron ionization (EI) is well-studied. A common and characteristic fragmentation pathway involves the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. nih.govtandfonline.com For this compound, this would result in a significant fragment ion at m/z 168 (and 170 for the ³⁷Cl isotope). Further fragmentation can occur, but the initial loss of CO is a diagnostic feature for the coumarin scaffold. nih.gov High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Elemental analysis complements MS data by determining the percentage composition of carbon, hydrogen, and other elements, which is used to verify the empirical formula of the synthesized compound.

X-ray Crystallography and Solid-State Structural Analysis (Applicable to related chromen-2-ones)

Crystal System and Space Group Determination

The crystal structures of many coumarin derivatives have been resolved. For example, 3-nitro-4-hydroxycoumarin crystallizes in the orthorhombic system with the space group P2₁/n. researchgate.net The crystal system and space group are fundamental properties that describe the symmetry of the unit cell and the arrangement of molecules within it. Other related coumarin derivatives have been found to crystallize in monoclinic and triclinic systems. researchgate.net The specific crystal system for this compound would depend on the precise packing of its molecules, which is influenced by the intermolecular forces at play.

Table 3: Crystallographic Data for a Related Coumarin Derivative (3-Nitro-4-hydroxycoumarin) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/n |

| a (Å) | 18.5990 |

| b (Å) | 5.0250 |

| c (Å) | 8.871 |

| Z | 4 |

Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking

The crystal packing of coumarin derivatives is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The presence of the C-4 hydroxyl group and the C-2 carbonyl group makes hydrogen bonding a dominant interaction in the crystal structures of 4-hydroxycoumarins. Strong intermolecular O-H···O hydrogen bonds are commonly observed, often leading to the formation of dimers or extended chains that stabilize the crystal lattice. researchgate.netmdpi.com

Halogen Bonding: The chlorine atom at the C-7 position can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen of a neighboring molecule (C-Cl···O=C). This type of interaction is increasingly recognized as a significant force in directing the supramolecular assembly of halogenated organic molecules. researchgate.net

The interplay of these diverse intermolecular forces—hydrogen bonds, halogen bonds, and π-π stacking—ultimately dictates the final three-dimensional architecture of the crystal. mdpi.comrsc.org

Molecular Planarity and Conformation Analysis

The foundational 2H-chromen-2-one ring system, commonly known as a coumarin, is generally characterized by its planarity. This structural rigidity is a critical feature, influencing how the molecule interacts with biological targets. In the case of 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate, a related compound, X-ray crystallography has confirmed that the coumarin ring system is planar. researchgate.net Similarly, the coumarin ring of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is essentially planar, with a root-mean-square deviation of just 0.012 Å. strath.ac.uk

While a specific crystal structure for this compound is not extensively detailed in publicly available literature, the inherent planarity of the coumarin nucleus is a well-established principle. scispace.com This planarity is crucial for its ability to intercalate with DNA or fit into the active sites of enzymes. For instance, studies on the enzyme NovO, a C-methyltransferase, involved docking of the closely related substrate 3-amino-7-chloro-4-hydroxy-2H-chromen-2-one, where a planar conformation is necessary for binding to the active site. strath.ac.uk The planarity of the core structure is a key determinant for its biological activities, as it affects cell penetration and interaction with molecular targets. scispace.com

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict the behavior, reactivity, and biological interactions of molecules like this compound, guiding further experimental research.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. These calculations can determine optimized molecular geometry, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the molecular electrostatic potential (MEP). This information helps in understanding the molecule's reactivity and interaction sites.

While specific DFT studies on this compound are not widely published, research on closely related analogues demonstrates the utility of this approach. For example, DFT calculations have been employed to analyze the solubility of derivatives such as 3-acetyl-7-chloro-4-hydroxy-2H-chromen-2-one in various solvents by relating it to the interaction strength between the solute and solvent molecules. researchgate.net Such studies often use the B3LYP functional with a 6-311G* basis set to compute thermodynamic parameters, frontier molecular orbitals, and chemical reactivity descriptors, providing a clear view of inter- and intramolecular interactions. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which can predict how a molecule will be recognized by a biological receptor. researchgate.net

Table 1: Typical Parameters Investigated in DFT Studies of Coumarin Derivatives

| Parameter | Description | Application |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Identifies electrophilic (positive) and nucleophilic (negative) sites, crucial for predicting non-covalent interactions. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Used to investigate antioxidant potential and metabolic stability. researchgate.net |

| Thermodynamic Parameters | Enthalpy, entropy, and Gibbs free energy of formation. | Predicts the spontaneity and energy changes of reactions. researchgate.net |

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms.

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as therapeutic agents. In one study, a 7-chloro-4-hydroxycoumarin derivative was investigated as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many cancers and associated with tumor progression in hypoxic conditions. Molecular docking and subsequent molecular dynamics simulations indicated that the compound forms a more stable complex with CAIX compared to the ubiquitous CAII isoform, suggesting a degree of selectivity and highlighting its potential as a lead molecule for developing anticancer agents.

Another study focused on the C-methylation of coumarin scaffolds by the enzyme NovO. strath.ac.uk Docking simulations of the substrate analogue, 3-amino-7-chloro-4-hydroxy-2H-chromen-2-one, into the enzyme's active site were crucial for proposing a catalytic mechanism. The simulations revealed that the 7-hydroxyl group is essential for substrate activation and that specific amino acid residues (His120-Arg121 motif) are critical for deprotonating this group, which is the rate-determining step for methylation at the 8-position. strath.ac.uk

Table 2: Examples of Molecular Docking Studies on 7-Chloro-Coumarin Derivatives

| Compound Derivative | Target Protein | Key Findings | Reference |

| 7-Chloro-4-hydroxycoumarin derivative | Carbonic Anhydrase IX (CAIX) | Forms a stable complex with CAIX, suggesting potential as a selective anticancer agent targeting hypoxic tumors. | |

| 3-Amino-7-chloro-4-hydroxy-2H-chromen-2-one | NovO (C-methyltransferase) | The 7-hydroxyl group and His120-Arg121 residues are crucial for substrate binding and the catalytic mechanism. | strath.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that relates the chemical structure of a series of compounds to their biological activity. By correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For instance, QSAR models have been developed for 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives to understand the structural requirements for inhibiting the MCF-7 breast cancer cell line. researchgate.net Such models, when statistically significant and validated, are powerful tools for the rational design of new analogues with improved therapeutic potential. researchgate.netresearchgate.net The development of a QSAR model requires a dataset of multiple compounds with varied structures and corresponding measured biological activities, a condition not yet met in published literature for a series focused on this compound.

Mechanistic Insights into the Biological Activities of 7 Chloro 4 Hydroxy 2h Chromen 2 One and Its Derivatives Preclinical Focus

Anticancer Mechanisms and Cellular Targets

The anticancer properties of 7-chloro-4-hydroxy-2H-chromen-2-one and its derivatives are multifaceted, involving the modulation of key cellular processes that are typically dysregulated in cancer. smolecule.comjchr.org These compounds have been shown to interfere with cell proliferation, induce programmed cell death, and inhibit pathways crucial for tumor growth and survival. smolecule.com The general structure of coumarin (B35378), being aromatic, planar, and lipophilic, allows it to interact with various biological targets, while the lactone group can form strong polar bonds, contributing to its antitumor mechanisms. nih.gov

A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of malignant cells. Derivatives of 4-hydroxy-2H-chromen-2-one have demonstrated significant antiproliferative effects in preclinical models. For instance, a derivative known as bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) was found to significantly decrease the proliferation of MCF-7 human breast cancer cells within 24 hours of treatment. nih.gov Notably, this effect was selective, as no significant impact on the viability of non-cancerous MCF-10a mammary cells was observed. nih.gov

This inhibition of proliferation is often linked to the ability of these compounds to induce cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By arresting this cycle at specific checkpoints, compounds can prevent cancer cells from multiplying. The 4HC derivative, for example, was shown to cause an accumulation of cells in the G2/M phase of the cell cycle, thereby inducing a halt in cell division. nih.gov Similarly, other studies have highlighted that certain coumarin derivatives can significantly inhibit the migration and proliferation of lung cancer cells. nih.gov The mechanism often involves the modulation of key regulatory proteins. In human hepatocarcinoma cells, ceramide, a lipid messenger whose signaling can be mimicked by some synthetic compounds, was found to induce G1 phase cell cycle arrest by increasing the expression of the p21 protein and decreasing cyclinD1, c-myc, and phospho-ERK1/2 levels. nih.gov

Table 1: Effect of a 4-Hydroxy-2H-chromen-2-one Derivative on Cell Cycle Distribution in MCF-7 Cells

| Treatment | Cell Cycle Phase | Percentage of Cells |

| Control | G0/G1 | - |

| Control | S | - |

| Control | G2/M | - |

| 4HC | G2/M | Increased |

Data derived from a study on bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) which showed an increased percentage of cells in the G2/M phase, indicating cell cycle arrest. nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their survival and proliferation. A key therapeutic approach is to reactivate these cell death pathways.

Derivatives of this compound have been shown to effectively induce apoptosis in cancer cells. smolecule.com The derivative 4HC, for example, triggers apoptosis in MCF-7 breast cancer cells through the intrinsic pathway. nih.gov This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately leads to an increase in the expression and activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Another critical pathway involved in cell survival is regulated by the nuclear factor-kappa B (NF-κB). In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and inflammation. A synthetic bis-4-hydroxycoumarin derivative was found to inhibit TNFα-induced NF-κB activation in both chronic myeloid leukemia (K-562) and acute T-cell leukemia (JURKAT) cell lines. nih.gov This inhibition of a key survival pathway contributes to the compound's ability to decrease cancer cell viability, particularly at higher concentrations. nih.gov

Table 2: Modulation of Apoptosis-Related Genes by a 4-Hydroxy-2H-chromen-2-one Derivative in MCF-7 Cells

| Gene | Effect of 4HC Treatment | Role in Apoptosis |

| Bax | Up-regulation | Pro-apoptotic |

| Bcl-2 | Down-regulation | Anti-apoptotic |

| Caspase-3 | Increased expression | Executioner caspase |

This table summarizes the findings on how bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) induces apoptosis. nih.gov

Tumor growth and metastasis are heavily dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to the tumor. Inhibiting angiogenesis is a validated strategy for cancer treatment. Coumarin derivatives have shown significant antiangiogenic properties. nih.govmdpi.com

The mechanisms often involve the inhibition of key signaling molecules and receptors, such as Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). Scopoletin (B1681571), a natural coumarin, has been reported to inhibit VEGF-A, as well as the kinases ERK1 and FGF-2. nih.gov Other synthetic scopoletin derivatives were able to inhibit VEGF-stimulated proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov This was associated with a significant decrease in the phosphorylated (active) forms of the kinases ERK1/2 and Akt. nih.gov Furthermore, certain 3-aryl-4-anilino/aryloxy-2H-chromen-2-one analogues have been shown to inhibit both estrogen receptor-α and VEGFR-2, highlighting their potential in breast cancer treatment. nih.gov

In addition to angiogenesis pathways, coumarins can target other enzymes crucial for tumor survival. For example, specific 2H-chromene derivatives have been developed as inhibitors of carbonic anhydrase (CA) isoforms IX and XII. nih.gov These enzymes are overexpressed in many tumors in response to hypoxia and are associated with tumor progression and resistance to therapy. nih.gov By inhibiting these tumor-associated CAs, these compounds present a targeted approach to cancer therapy. nih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide and superoxide (B77818) radicals. nih.govnih.gov ROS play a dual role in cancer. While sustained high levels of ROS can induce oxidative stress and damage cellular components, leading to cell death, moderately elevated ROS levels in cancer cells can also promote tumor development, proliferation, and survival. nih.govmdpi.com

Cancer cells often have a higher basal level of ROS compared to normal cells due to increased metabolic activity and mitochondrial dysfunction. nih.gov This makes them more vulnerable to further ROS-induced damage. Many chemotherapeutic agents exploit this vulnerability by further increasing intracellular ROS levels beyond a toxic threshold, leading to cancer cell death. nih.govitmedicalteam.pl Coumarins and their derivatives have been identified as compounds that can modulate ROS levels as part of their anticancer mechanism. mdpi.com By disrupting the delicate redox balance in cancer cells, these compounds can push the cells towards a state of lethal oxidative stress, triggering senescence or apoptosis. nih.gov This regulation of ROS represents a key mechanism by which coumarin derivatives exert their anticancer effects. mdpi.com

Antioxidant Mechanisms and Oxidative Stress Modulation

While the pro-oxidant effects of coumarins can be harnessed for anticancer therapy, many coumarin derivatives also possess significant antioxidant properties. sysrevpharm.org Oxidative stress, caused by an imbalance between the production of ROS and the body's ability to detoxify these reactive products, is implicated in various diseases. nih.gov Antioxidants counteract this by neutralizing free radicals. scholaris.ca The phenolic moiety, particularly the 4-hydroxy group present in this class of coumarins, is a key structural feature that underscores their potential as antioxidants. scholaris.canih.gov

The antioxidant capacity of coumarin derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically. caymanchem.com

Numerous studies have demonstrated the potent DPPH radical scavenging activity of 4-hydroxycoumarin (B602359) derivatives. scholaris.canih.gov Some synthetic derivatives have shown scavenging capacity even higher than that of butylated hydroxytoluene (BHT), a common synthetic antioxidant. scholaris.ca The presence and position of hydroxyl groups on the coumarin structure significantly influence this activity. nih.gov For example, coumarin derivatives possessing a dihydroxyphenyl moiety often exhibit the best antioxidant activity. researchgate.net

Besides DPPH, the ability to scavenge other ROS like the hydroxyl radical (•OH) is also a critical measure of antioxidant potential. The hydroxyl radical is one of the most reactive and damaging ROS in biological systems. rsc.org Assays have confirmed that 4-hydroxy-chromene-2-one derivatives are effective hydroxyl radical scavengers. nih.gov The mechanism of scavenging can involve hydrogen atom transfer (HAT) or single-electron transfer (SET), depending on the specific compound and the solvent environment. nih.gov This radical scavenging ability helps to protect cells from oxidative damage to vital biomolecules like proteins, lipids, and DNA. scholaris.ca

Table 3: Radical Scavenging Activity of Selected 4-Hydroxycoumarin Derivatives

| Compound Type | Assay | Activity Noted | Reference |

| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH Radical Scavenging | IC50 = 0.05 mM (outperformed BHT and ascorbic acid) | scholaris.ca |

| 7-hydroxycoumarin derivatives | DPPH Radical Scavenging | Good antioxidant activity, comparable to BHT | researchgate.net |

| 4-hydroxy-chromene-2-one derivatives | Hydroxyl Radical Scavenging | Notable scavenging potential | nih.gov |

| 6-chloro-substituted coumarin derivative | DPPH Radical Scavenging | Most active in a tested series | nih.gov |

This table provides a summary of findings from various studies on the antioxidant activities of different coumarin derivatives.

Chelation Activity

The coumarin scaffold, the core of this compound, is recognized for its ability to interact with and bind metal ions, a process known as chelation. This activity is significant in biological systems where the dysregulation of metal ions, particularly iron, can lead to oxidative stress and contribute to pathological conditions. The 4-hydroxy group and the lactone carbonyl oxygen of the chromen-2-one core can form a bidentate chelation site for metal ions.

Derivatives of this scaffold have been specifically investigated for their metal-chelating properties. For instance, the introduction of hydroxypyridinone moieties to a chromone (B188151) base has yielded hybrids with significant iron-chelating potential. nih.gov Similarly, coumarin derivatives featuring a dihydroxyphenyl group, such as a catechol moiety, exhibit strong antioxidant and metal-chelating activities. researchgate.netnih.gov The capacity for chelation is linked to the ability of these compounds to donate electrons or hydrogen atoms, thereby neutralizing reactive species and sequestering pro-oxidant metal ions like iron (Fe³⁺). nih.govnih.gov This mechanism is considered a key factor in the neuroprotective effects observed in some coumarin derivatives, as elevated iron levels are associated with neurodegenerative diseases. nih.gov

Modulation of Endogenous Enzymatic Systems (e.g., Glutathione (B108866), Thioredoxin)

The interaction of coumarin derivatives with endogenous antioxidant systems, such as the glutathione (GSH) system, is a key aspect of their biological mechanism. A notable example involves a derivative, 3-acetyl-7-hydroxy-2H-chromen-2-one, which has been utilized in a nanoprobe to detect GSH. nih.gov In this system, the fluorescence of the coumarin derivative is initially quenched by manganese dioxide (MnO₂) nanosheets. nih.gov However, in the presence of GSH, the nanosheets are reductively decomposed, which restores the fluorescence of the coumarin probe. nih.gov This demonstrates a direct interaction where the coumarin derivative acts as a reporter for the reductive activity of glutathione, highlighting its potential to participate in or be influenced by the cellular redox environment regulated by GSH. nih.gov

Enzyme Inhibition Studies (Beyond Inflammatory Targets)

The this compound framework is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for developing inhibitors against a wide range of enzyme targets.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. criver.com Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease. criver.com Coumarin and its derivatives have emerged as a promising class of MAO inhibitors. mdpi.com

Research has shown that the substitution pattern on the coumarin ring significantly influences both the potency and selectivity of MAO inhibition. A hydroxyl group at the 7-position of the coumarin ring, as is present in the parent compound's scaffold, has been shown to increase selectivity for MAO-B. nih.gov Various derivatives, such as 3-thiophenylcoumarins and chromone-hydroxypyridinone hybrids, have demonstrated potent and selective inhibition of MAO-B. nih.govnih.gov Kinetic studies have revealed that many of these coumarin-based compounds act as reversible and competitive inhibitors. nih.gov

Table 1: MAO Inhibition by Coumarin/Chromone Derivatives

| Compound/Derivative Class | Target | Potency (IC₅₀) | Notes | Source |

|---|---|---|---|---|

| 3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one | MAO-A | 144 nM | Potent inhibitor from a series of 3-thiophenylcoumarins. | nih.gov |

| Chromone-hydroxypyridinone hybrid (17d) | MAO-B | 67.02 ± 4.3 nM | Selective for MAO-B (SI = 11). | nih.gov |

| 7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-one | MAO-B | 0.37 nM | A potent, reversible, and competitive inhibitor. | nih.gov |

| 7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-one | MAO-B | - | Showed promise as an anti-parkinsonian agent in vivo. | nih.gov |

| Quercetin (a related chromenone) | MAO-A | 0.010 µM | Specific inhibitory action against MAO-A. | mdpi.com |

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the development of diabetic complications through its role in the polyol pathway. The inhibition of this enzyme is a therapeutic goal to prevent such complications. Studies have identified derivatives of the 4-oxo-4H-chromen ring system, the core structure of chromones, as effective aldose reductase inhibitors. nih.gov Research correlating the inhibitory activity of various 4-oxo-4H-chromen-2-carboxylic acids with molecular orbital calculations has been conducted to postulate a mode of action for these compounds. nih.gov

Cholinesterase (ChE) Inhibition

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing Alzheimer's disease. nih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

A series of amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated for their ChE inhibitory potential. nih.gov Within this series, certain compounds displayed significant inhibitory activity, particularly against BChE. nih.gov

Table 2: Cholinesterase Inhibition by Chromenone Derivatives

| Compound | Target | Potency (IC₅₀) | Inhibition Type | Source |

|---|---|---|---|---|

| Derivative 4k (amino-7,8-dihydro-4H-chromenone) | BChE | 0.65 ± 0.13 µM | Competitive (Ki = 0.55 µM) | nih.gov |

| Derivative 4k (amino-7,8-dihydro-4H-chromenone) | AChE | 41.07% inhibition at 50 µM | - | nih.gov |

Molecular docking studies suggest that these derivatives can bind effectively within the active site of BChE, with key interactions stabilizing the enzyme-inhibitor complex. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. nih.govmdpi.com Specific isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer therapies. nih.govtandfonline.com Coumarins have been identified as a novel class of CA inhibitors that function through a unique mechanism. unifi.it They are believed to act as suicide inhibitors, where the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring to form a 2-hydroxycinnamic acid derivative, which then binds to the enzyme's active site. unifi.it

Derivatives of the 2H-chromen-2-one scaffold have shown potent and selective inhibition against the tumor-associated isoforms hCA IX and XII, with little to no activity against the common off-target cytosolic isoforms hCA I and II. nih.govtandfonline.com The presence of a hydroxyl group at the 7-position is a feature found in effective inhibitors. unifi.it

Table 3: Carbonic Anhydrase Inhibition by 2H-Chromene Derivatives

| Compound | Target | Potency (Kᵢ) | Notes | Source |

|---|---|---|---|---|

| EMAC10163b | hCA IX | 0.53 µM | Selective for tumor-associated isoforms. | nih.gov |

| EMAC10163b | hCA XII | 0.47 µM | Selective for tumor-associated isoforms. | nih.gov |

| 7-hydroxy-2H-chromen-2-one | PfaCA | 17.3 µM | Effective against Plasmodium falciparum CA. | unifi.it |

| 6-hydroxy-2H-chromen-2-one | PfaCA | 20.4 µM | Effective against Plasmodium falciparum CA. | unifi.it |

Structure Activity Relationships Sar and Rational Design of 7 Chloro 4 Hydroxy 2h Chromen 2 One Analogs

Positional Isomerism and Bioisosteric Replacements in Activity Modulation

Positional isomerism, particularly concerning the placement of the chlorine atom on the benzene (B151609) ring of the 4-hydroxy-2H-chromen-2-one scaffold, can lead to significant differences in biological activity. For instance, the comparison between 6-chloro and 7-chloro isomers would be crucial in understanding the optimal positioning of this substituent for a specific biological target. While direct comparative studies on the biological activities of 6-chloro-4-hydroxy-2H-chromen-2-one and 7-chloro-4-hydroxy-2H-chromen-2-one are not extensively detailed in the provided search results, the general principles of positional isomerism in drug design suggest that such a change would likely alter the electronic distribution, lipophilicity, and steric interactions of the molecule, thereby affecting its binding affinity to target proteins.

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the activity of a lead compound. In the context of this compound, the chlorine atom itself can be considered a bioisostere of other groups. Furthermore, other bioisosteric replacements can be envisioned to fine-tune the properties of the molecule. For example, replacing the chlorine at position 7 with other halogens (e.g., fluorine, bromine) or with a trifluoromethyl group could lead to analogs with different potencies and pharmacokinetic profiles. A QSAR study on 7-hydroxycoumarin derivatives as 17β-HSD3 inhibitors indicated that the presence of chloro or fluoro substituents would increase the inhibitory activity. longdom.org

The following table provides examples of bioisosteric replacements in coumarin (B35378) derivatives and their observed effects on biological activity.

Table 2: Examples of Bioisosteric Replacements in Coumarin Analogs and Their Effects

| Original Group | Bioisosteric Replacement | Position | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Hydrogen | Chlorine | 7 | Potentially enhanced stability and potency | chemrxiv.org |

| Hydrogen | Fluorine | 7 | Increased 17β-HSD3 inhibitory activity | longdom.org |

| Chlorine | Methyl | General | Can be an equivalent replacement (isolipophilic) | chemrxiv.org |

| Oxygen (in pyran ring) | Nitrogen (in quinolinone) | 1 | Loss of myosin II inhibitory activity | youtube.com |

Principles of Rational Design for Tailored Biological Activities

The rational design of this compound analogs with specific biological activities relies heavily on the integration of SAR data with computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking.

QSAR models provide mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov For coumarin derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that correlate with activities such as antimicrobial, anticoagulant, and enzyme inhibition. nih.gov For example, a 3D-QSAR study on coumarin derivatives as MAO-B inhibitors led to the design of new potent and selective inhibitors. nih.gov Similarly, a QSAR analysis of 3- and 4-substituted 7-hydroxycoumarins as 17β-HSD3 inhibitors highlighted the importance of specific physicochemical properties for inhibitory activity. longdom.org

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding affinity. For instance, docking studies could be employed to predict how this compound and its derivatives bind to targets like VKER or various microbial enzymes, guiding the design of more potent inhibitors.

The principles of rational design for tailoring the biological activities of this compound analogs can be summarized as follows:

Target Identification and Validation: Clearly define the biological target for which the new analogs are being designed.

Scaffold Hopping and Bioisosteric Replacement: Systematically modify the this compound scaffold by introducing different substituents at key positions (e.g., 3, 6) and by employing bioisosteric replacements to optimize interactions with the target.

Computational Modeling: Utilize QSAR and molecular docking to predict the activity of new designs and to understand the key structural features required for potency and selectivity.

Synthesis and Biological Evaluation: Synthesize the designed analogs and evaluate their biological activity to validate the design hypotheses and to generate new data for further refining the models.

By iteratively applying these principles, it is possible to develop novel this compound derivatives with tailored biological profiles for a range of therapeutic applications.

Advanced Research Applications and Future Directions

Role in Organic Synthesis as Versatile Synthons

The 7-chloro-4-hydroxy-2H-chromen-2-one scaffold serves as a highly adaptable building block in the synthesis of more complex organic structures. Its reactivity allows for a variety of chemical transformations, making it a valuable precursor for a diverse range of molecules.

Building Blocks for More Complex Organic Molecules

The inherent reactivity of the 4-hydroxycoumarin (B602359) core, modified by the presence of a chloro-substituent at the 7-position, makes this compound a valuable starting material for constructing intricate molecular architectures. The hydroxyl group at the 4-position and the activated aromatic ring can participate in a variety of chemical reactions, including alkylation, acylation, and condensation reactions. mdpi.comsmolecule.com These transformations enable the introduction of diverse functional groups and the extension of the molecular framework, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. smolecule.com For instance, the core structure can be elaborated to create derivatives with enhanced biological activities or specific photophysical properties.

Precursors for Heterocyclic Synthesis (e.g., five, six, and seven-membered heterocycles, fused rings)

A significant application of 4-hydroxycoumarin derivatives, including the 7-chloro substituted variant, lies in the synthesis of a wide array of heterocyclic compounds. arabjchem.org The 4-hydroxycoumarin moiety is a key substrate for creating fused heterocyclic systems. researchgate.net These reactions often proceed with high regioselectivity, and the reaction pathways can be controlled by adjusting conditions and the nature of the reactants. arabjchem.org

The synthesis of fused pyranocoumarins, for example, has been achieved through various methods, including multicomponent reactions and formal Friedel–Crafts alkylations. rsc.org Additionally, the 4-hydroxycoumarin scaffold is instrumental in constructing fused pyrrolocoumarins, which are of biological interest. nih.gov Different synthetic strategies, such as multicomponent reactions and metal-catalyzed processes, have been employed to build the pyrrole (B145914) ring onto the coumarin (B35378) framework. nih.gov The versatility of 4-hydroxycoumarins extends to the synthesis of pyran-fused biscoumarins and subsequently, pyridinone- and pyranone-fused coumarins. rsc.org This highlights the role of the 4-hydroxycoumarin core as a precursor to a diverse range of fused heterocyclic systems. arabjchem.orgrsc.org

Application as Fluorescent Probes and Chemosensors in Biophysical Research

The coumarin nucleus is well-known for its fluorescent properties, and derivatives of this compound are no exception. This intrinsic fluorescence makes them valuable tools in biophysical research, where they can be employed as probes and chemosensors to study biological systems and processes. smolecule.com The fluorescence characteristics of coumarins can be modulated by introducing different substituents, allowing for the design of probes with specific excitation and emission wavelengths tailored for particular applications. These fluorescent probes can be used in various biochemical assays and for molecular recognition studies. smolecule.comsemanticscholar.org

Development of Analytical Methodologies for Detection and Quantification in Research

As the applications of this compound and its derivatives expand, the need for reliable analytical methods for their detection and quantification becomes crucial. Research in this area focuses on developing and validating techniques to accurately measure the concentration of these compounds in various matrices.

The characterization of newly synthesized derivatives of this compound typically involves a suite of analytical techniques. These include spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed molecular structure. researchgate.netnih.gov Mass spectrometry is also employed to confirm the molecular weight of the synthesized compounds. researchgate.net For crystalline derivatives, X-ray diffraction provides definitive structural confirmation. nih.gov The purity of the synthesized compounds is often monitored by thin-layer chromatography (TLC). nih.gov

Emerging Research Avenues and Untapped Potential of the this compound Scaffold

The this compound scaffold holds significant promise for future research endeavors. The versatility of the 4-hydroxycoumarin core, combined with the electronic influence of the chlorine substituent, opens up avenues for the design and synthesis of novel molecules with unique properties.

The development of new synthetic methodologies, particularly those employing green chemistry principles such as multicomponent reactions and the use of eco-friendly catalysts, will continue to be a focus. rsc.org There is also potential to explore the derivatization of the this compound scaffold to create a wider range of fluorescent probes with enhanced sensitivity and selectivity for specific analytes or biological targets. Further investigations into the biological activities of new derivatives could uncover novel therapeutic applications. The continued exploration of this versatile scaffold is expected to yield exciting discoveries in organic synthesis, materials science, and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 7-chloro-4-hydroxy-2H-chromen-2-one, and how are key intermediates purified?

The synthesis typically involves a multi-step approach:

- Core Formation : A condensation reaction between a phenol derivative (e.g., resorcinol) and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄) to form the chromen-2-one core .

- Chlorination : Electrophilic substitution at the 7-position using Cl₂ or SOCl₂ under controlled conditions .

- Hydroxylation : Hydrolysis or oxidative demethylation of a methoxy group (if present) to introduce the 4-hydroxy moiety .

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) is standard for isolating intermediates. Recrystallization from ethanol or methanol improves purity .

Q. What spectroscopic methods are used to confirm the molecular structure of this compound?

- NMR : ¹H NMR (δ ~6.2–6.8 ppm for aromatic protons, δ ~10.5 ppm for -OH) and ¹³C NMR (δ ~160–180 ppm for carbonyl groups) confirm substitution patterns .

- IR : Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) .

Q. How is the purity of this compound assessed during synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for biological assays) .

- Melting Point : Consistency with literature values (e.g., 210–212°C) indicates purity .

- TLC : Silica plates (ethyl acetate/hexane) with UV visualization monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency vs. protic solvents .

- Catalyst Screening : Lewis acids (e.g., AlCl₃) improve electrophilic substitution kinetics .

- Temperature Control : Chlorination at 0–5°C minimizes side reactions (e.g., over-chlorination) .

- DoE (Design of Experiments) : Statistical models (e.g., Taguchi) identify critical parameters (e.g., reagent stoichiometry, time) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Electron-Withdrawing Effects : The 7-Cl and 4-OH groups activate the chromen-2-one core for nucleophilic attack at the 3- or 6-positions .

- Kinetic Studies : Monitoring reaction rates (via UV-Vis) under varying pH reveals protonation-dependent pathways .

- DFT Calculations : Predict regioselectivity by analyzing frontier molecular orbitals (e.g., LUMO localization at C-3) .

Q. How can researchers evaluate the biological activity of this compound?

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or topoisomerase inhibition) .

- Synergy Studies : Checkerboard assays to identify combinatorial effects with standard drugs .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Reproducibility Checks : Validate reported methods with strict control of humidity, oxygen, and catalyst purity .

- Advanced Characterization : Use high-field NMR (500 MHz+) or HRMS to detect trace impurities .

- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., Mercury CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.